
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is an organic compound with the molecular formula C10H4O It is characterized by the presence of ethynyl groups and a methoxy group attached to a hexene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which involves the oxidative homocoupling of terminal alkynes in the presence of copper(I) salts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally benign oxidants, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Halogenation reagents such as bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and methoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can undergo cross-metathesis reactions, forming metallacyclobutadiene intermediates, which play a crucial role in its reactivity .
Comparaison Avec Des Composés Similaires
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the methoxy group.
Tetraethynylethene: Contains four ethynyl groups but has a different backbone structure.
Tetracyanoethylene: Contains cyano groups instead of ethynyl groups.
Uniqueness: 3,4-Diethynyl-1-methoxyhex-3-ene-1,5-diyne is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
823813-84-9 |
|---|---|
Formule moléculaire |
C11H6O |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3,4-diethynyl-1-methoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C11H6O/c1-5-10(6-2)11(7-3)8-9-12-4/h1-3H,4H3 |
Clé InChI |
ABEICATWIXUBSX-UHFFFAOYSA-N |
SMILES canonique |
COC#CC(=C(C#C)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
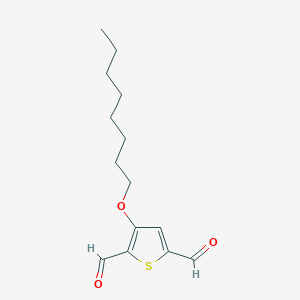
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)
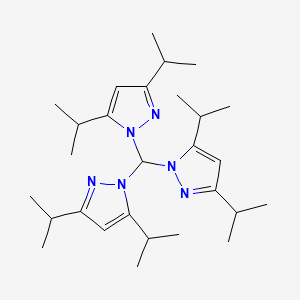

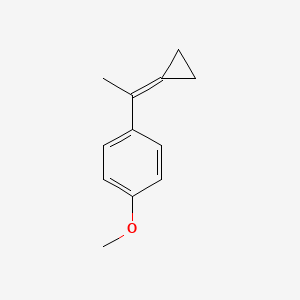
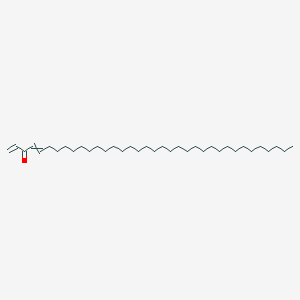
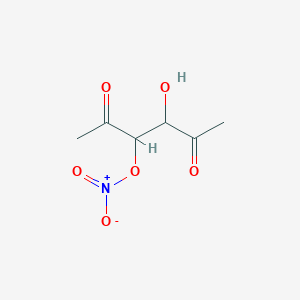
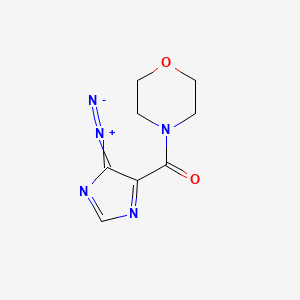
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
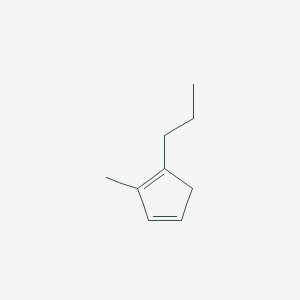


![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
